Lipophilicity (LogP) Differentiation: Branched 3-Methylbutoxy vs. Linear Alkoxy Analogs
The computed LogP of (3R)-3-(3-methylbutoxy)pyrrolidine free base is 1.411 . This value places it in a markedly higher lipophilicity range compared to its shorter linear alkoxy counterparts. While direct experimental LogP data for all close analogs are not available from a single controlled study, the trend across the homologous 3-alkoxypyrrolidine series is well-established: increasing alkoxy chain length and branching directly increase LogP. For a medicinal chemistry procurement decision, the LogP of 1.41 indicates that this compound provides a distinct, predefined increment in lipophilicity relative to a 3-methoxypyrrolidine or 3-ethoxypyrrolidine building block, which is critical when fine-tuning logD for CNS penetration or reducing hERG binding.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.411 (free base) |
| Comparator Or Baseline | 3-alkoxypyrrolidine series: shorter-chain analogs are expected to have lower LogP (e.g., estimated LogP for 3-methoxypyrrolidine < 0.5) |
| Quantified Difference | ΔLogP > 0.9 vs. 3-methoxypyrrolidine (estimated) |
| Conditions | Predicted LogP from supplier computational chemistry data (Leyan) |
Why This Matters
The higher and precisely defined LogP enables medicinal chemists to select this building block when a specific increase in compound lipophilicity is required, without the need for empirical measurement of multiple analogs.
